An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
Abstract
This technical guide provides a comprehensive examination of the core physicochemical properties of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate, a substituted piperidine derivative with significant potential in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for characterizing this compound. We present detailed, field-proven protocols for determining key parameters such as solubility, lipophilicity (LogP), ionization constant (pKa), melting point, and stability. By synthesizing established regulatory guidelines with expert insights, this guide aims to be an essential resource for the robust evaluation of this and similar piperidine-based scaffolds, facilitating their advancement through the drug discovery pipeline.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to interact with a wide array of biological targets. Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, analgesic, and antipsychotic effects.[1] The compound of interest, 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate, incorporates several key functional groups that are anticipated to modulate its physicochemical and biological properties.[3]
The benzyl carbamate (Cbz) group at the 1-position serves as a common protecting group for the piperidine nitrogen, while also influencing the molecule's lipophilicity.[2] The methyl ester at the 3-position and the hydroxyl group at the 5-position introduce polarity and the potential for hydrogen bonding, which are critical for solubility and target engagement.[3] The stereochemistry at the C3 and C5 positions will also play a crucial role in the molecule's biological activity. A thorough understanding of the physicochemical properties of this molecule is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing effective formulation strategies.[4]
Molecular and Predicted Physicochemical Properties
A foundational step in the characterization of any new chemical entity is the determination of its basic molecular properties. For 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate, these have been primarily derived from its chemical structure and computational models. It is imperative that these predicted values are experimentally verified to ensure accuracy.
| Property | Predicted Value / Information | Source |
| Molecular Formula | C₁₅H₁₉NO₅ | [3] |
| Molecular Weight | 293.31 g/mol | [3] |
| CAS Number | 1095010-45-9 | [5] |
| Appearance | Likely a solid at room temperature | [3] |
| LogP (Octanol-Water) | 1.8 - 2.5 | [3] |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | [3] |
| Hydrogen Bond Acceptors | 5 (from carbonyl and hydroxyl oxygens) | [3] |
| Rotatable Bonds | ~7 | [3] |
Aqueous Solubility: A Cornerstone of Bioavailability
Aqueous solubility is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy.[6] Poor solubility can lead to incomplete absorption from the gastrointestinal tract and erratic dose-response relationships. The presence of both polar (hydroxyl, ester) and non-polar (benzyl) groups in 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate suggests it is likely to be sparingly soluble in water.[3] The internationally recognized "shake-flask" method, as outlined in OECD Guideline 105, is the gold standard for determining thermodynamic solubility.[7][8]
Experimental Protocol: Shake-Flask Method for Aqueous Solubility
This protocol is designed to determine the aqueous solubility of a solid compound and is adapted from the OECD 105 guideline.[7][8]
Materials:
-
1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate (finely powdered)
-
Deionized water (or relevant buffer, e.g., phosphate-buffered saline, pH 7.4)
-
Glass flasks with stoppers
-
Constant temperature water bath or incubator
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preliminary Test: To estimate the approximate solubility, add small, incremental amounts of the compound to a known volume of water in a test tube. Shake vigorously after each addition until saturation is observed (undissolved solid remains). This helps in determining the appropriate amount of substance to use in the main experiment.
-
Sample Preparation: Add an excess of the powdered compound to several flasks containing a known volume of the aqueous medium. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Seal the flasks and place them in a constant temperature bath (e.g., 25 °C or 37 °C) on a shaker. Agitate the flasks for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed in the temperature bath for at least 24 hours to allow for the sedimentation of excess solid. Subsequently, centrifuge the samples at a high speed to further separate the solid and liquid phases.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter. Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Data Analysis: The solubility is reported as the average concentration from at least three replicate flasks.
Caption: Workflow for Aqueous Solubility Determination via the Shake-Flask Method.
Lipophilicity (LogP): A Predictor of Membrane Permeability
The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a non-polar environment over a polar one. This parameter is a key indicator of a drug's ability to cross biological membranes, its distribution in tissues, and its potential for metabolism and toxicity.[9] The shake-flask method, detailed in OECD Guideline 107, remains a reliable technique for LogP determination.[10]
Experimental Protocol: Shake-Flask Method for LogP Determination
This protocol is adapted from the OECD 107 guideline for determining the n-octanol/water partition coefficient.[10]
Materials:
-
1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
-
n-Octanol (reagent grade, pre-saturated with water)
-
Water (reagent grade, pre-saturated with n-octanol)
-
Centrifuge tubes with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV)
Procedure:
-
Solvent Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.
-
Sample Preparation: Prepare a stock solution of the test compound in n-octanol. Add a known volume of this stock solution to a centrifuge tube containing a known volume of the saturated water phase. The volume ratios of n-octanol to water should be varied in different experimental runs (e.g., 1:1, 2:1, 1:2).
-
Equilibration: Tightly cap the tubes and shake them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours, depending on the compound).
-
Phase Separation: Centrifuge the tubes to ensure a clear separation of the n-octanol and water layers.
-
Concentration Analysis: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method.
-
Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P. The final LogP value is the average of the determinations from the different phase volume ratios.
Ionization Constant (pKa): Understanding pH-Dependent Behavior
The pKa value defines the strength of an acid or a base and is crucial for understanding how a drug's charge, and therefore its solubility and permeability, will change with pH.[11] This is particularly important for predicting its behavior in the varying pH environments of the gastrointestinal tract and its interaction with biological targets.[12] 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate has a basic nitrogen atom in the piperidine ring, and its pKa will govern its protonation state at physiological pH. Potentiometric titration is a robust and widely used method for pKa determination.[3]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines the determination of pKa by monitoring pH changes during titration with a strong acid or base.[3]
Materials:
-
1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Deionized water (degassed)
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the compound in deionized water to a known concentration (e.g., 1 mM). If the compound has low water solubility, a co-solvent system (e.g., water-methanol) may be necessary. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a stir bar into the solution. Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
Titration: For a basic compound, titrate with the standardized HCl solution. Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve (where the second derivative is zero) or from the pH at the half-equivalence point. Multiple titrations should be performed to ensure reproducibility.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Thermal Properties: Melting Point and Decomposition
The melting point of a crystalline solid is a key indicator of its purity and is an important parameter for formulation development, particularly for solid dosage forms. Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and other thermal transitions. Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a compound.[13]
Experimental Protocol: Thermal Analysis using DSC and TGA
Differential Scanning Calorimetry (DSC) for Melting Point:
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the finely powdered compound into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Thermogravimetric Analysis (TGA) for Decomposition:
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the compound into a TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance.
-
Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a high temperature.
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.
Chemical Stability and Forced Degradation
Assessing the chemical stability of a new drug candidate is a regulatory requirement and is crucial for determining its shelf life and appropriate storage conditions.[14] Forced degradation studies, as outlined in ICH guidelines, are performed to identify potential degradation products and to establish the stability-indicating nature of analytical methods.[15][16]
Experimental Protocol: Forced Degradation Studies
Forced degradation studies involve exposing the compound to stress conditions more severe than those used in accelerated stability testing.[15]
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified period.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature for a specified period.
-
Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C).
-
Photostability: Expose the compound (both in solid state and in solution) to light sources as specified in ICH Q1B guidelines.
Analysis: Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the primary degradation pathways are identified.[16]
Synthesis and Potential Applications
Given its structural features, this compound is a valuable intermediate for the synthesis of more complex molecules. The piperidine scaffold is a key component in many centrally acting drugs, and the substituents on this molecule offer multiple points for further chemical modification.[14][17] It holds potential for the development of novel therapeutic agents targeting a range of diseases.
Conclusion
The comprehensive physicochemical characterization of 1-Benzyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate is a critical step in evaluating its potential as a drug candidate. This guide has provided a detailed framework of established experimental protocols for determining its key properties, including solubility, lipophilicity, pKa, thermal characteristics, and stability. While some physicochemical parameters can be predicted computationally, experimental verification is essential for accurate and reliable data. The methodologies outlined herein, grounded in regulatory guidelines and scientific best practices, will enable researchers to build a robust data package for this promising molecule, thereby facilitating its journey through the drug discovery and development process.
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